N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Heterocyclic Compounds : The chemical structure of N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide provides a versatile backbone for synthesizing a variety of heterocyclic compounds. Researchers have developed methodologies for creating pyrimidine-linked heterocyclics, which have been evaluated for their insecticidal and antibacterial potential, demonstrating the chemical's importance in generating bioactive molecules (Deohate & Palaspagar, 2020).
Antimicrobial Activity : A significant application of derivatives of this compound is in the realm of antimicrobial research. Novel thienopyrimidine linked rhodanine derivatives, synthesized from the core structure, have shown promising in vitro antibacterial activity against various bacterial strains, including E. coli and B. subtilis, highlighting its potential in developing new antimicrobial agents (Kerru et al., 2019).
Crystal Structure Analysis
Molecular Conformation Studies : Crystal structure analysis of related compounds has provided insights into their molecular conformations, which is crucial for understanding the interaction mechanisms with biological targets. This includes studies on the inclination of the pyrimidine ring to benzene rings in compounds, facilitating the design of molecules with enhanced biological activity (Subasri et al., 2016).
Synthesis of Antimicrobial and Anticonvulsant Agents
Development of Anticonvulsant Agents : The synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives showcases another avenue of research, focusing on the potential anticonvulsant properties of these compounds. Through structural modifications, researchers aim to explore and enhance the anticonvulsant activity, contributing to the development of new therapeutic agents (Severina et al., 2020).
Properties
IUPAC Name |
N-butan-2-yl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-5-10(3)19-12(22)7-21-8-18-14-13-9(2)6-11(4)20-16(13)24-15(14)17(21)23/h6,8,10H,5,7H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBPVXYHLXZAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=NC2=C(C1=O)SC3=C2C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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